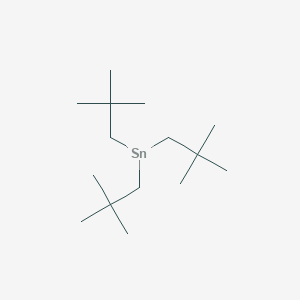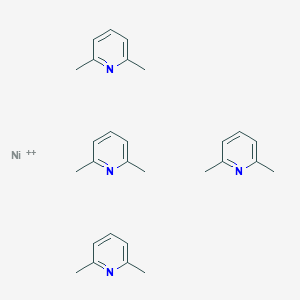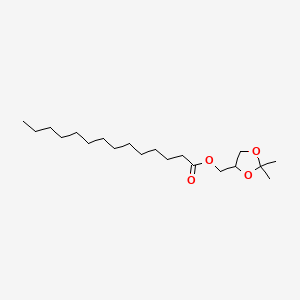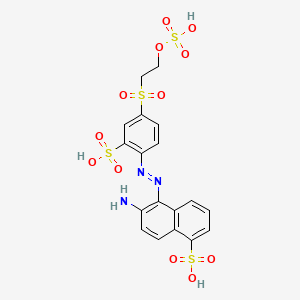
N,N-Diethyl-N',N',N'',N''-tetramethylphosphoric triamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-N’,N’,N’‘,N’'-tetramethylphosphoric triamide is an organophosphorus compound with the molecular formula C10H24N3OP. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its ability to act as a ligand in coordination chemistry and as a reagent in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N-Diethyl-N’,N’,N’‘,N’'-tetramethylphosphoric triamide can be synthesized through the reaction of N,N-diethylamine with phosphorus oxychloride (POCl3) in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification.
Industrial Production Methods
In industrial settings, the production of N,N-Diethyl-N’,N’,N’‘,N’'-tetramethylphosphoric triamide involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Diethyl-N’,N’,N’‘,N’'-tetramethylphosphoric triamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphorus atom is attacked by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphoric triamides.
Aplicaciones Científicas De Investigación
N,N-Diethyl-N’,N’,N’‘,N’'-tetramethylphosphoric triamide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other organophosphorus compounds.
Mecanismo De Acción
The mechanism of action of N,N-Diethyl-N’,N’,N’‘,N’'-tetramethylphosphoric triamide involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic and synthetic processes. The compound’s molecular targets include metal ions and enzymes, and it can influence biochemical pathways by modulating enzyme activity and protein interactions.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Dimethyl-N’,N’,N’‘,N’'-tetramethylphosphoric triamide
- N,N-Diethyl-N’,N’,N’‘,N’'-tetraethylphosphoric triamide
- N,N-Diethyl-N’,N’,N’‘,N’'-tetramethylphosphoramide
Uniqueness
N,N-Diethyl-N’,N’,N’‘,N’'-tetramethylphosphoric triamide is unique due to its specific combination of diethyl and tetramethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.
Propiedades
IUPAC Name |
N-[bis(dimethylamino)phosphoryl]-N-ethylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H22N3OP/c1-7-11(8-2)13(12,9(3)4)10(5)6/h7-8H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLPTSQSJUIRQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)P(=O)(N(C)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22N3OP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80632227 |
Source


|
| Record name | N,N-Diethyl-N',N',N'',N''-tetramethylphosphoric triamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80632227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51754-90-6 |
Source


|
| Record name | N,N-Diethyl-N',N',N'',N''-tetramethylphosphoric triamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80632227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![{2-[(4-Cyclopropylphenyl)sulfanyl]phenyl}acetic acid](/img/structure/B14641213.png)



![(8-hydroxy-3,4a,5-trimethyl-9-oxo-4,5,6,7,8,8a-hexahydrobenzo[f][1]benzofuran-4-yl) 2-methylpropanoate](/img/structure/B14641245.png)








![1,1,1-Trifluoro-N-[2-(4-methylphenoxy)phenyl]methanesulfonamide](/img/structure/B14641293.png)
